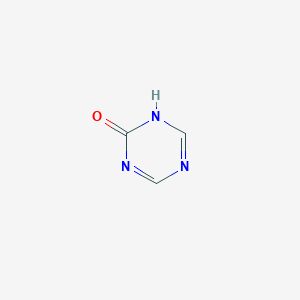

1,3,5-Triazin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-3-5-1-4-2-6-3/h1-2H,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOJRMTZHYUKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552309 | |

| Record name | 1,3,5-Triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-97-9 | |

| Record name | 1,3,5-Triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,5 Triazin 2 1h One and Its Derivatives

Classical Approaches in Triazinone Synthesis

Traditional methods for constructing and modifying the 1,3,5-triazin-2(1H)-one scaffold have been well-established for decades and continue to be widely used. These approaches often rely on fundamental organic reactions that provide reliable access to a wide array of triazinone derivatives.

Condensation Reactions in this compound Formation

Condensation reactions are a fundamental strategy for the formation of the this compound ring system. These reactions typically involve the cyclization of multiple components, building the heterocyclic core in a single, efficient step.

A prominent example is the reaction of ureas with other reagents. For instance, the three-component condensation of N,N-dimethylurea, paraformaldehyde, and primary amines has been shown to produce 1,3,5-tri-N-substituted hexahydro-2-oxo-1,3,5-triazines, also known as triazones. researchgate.net Similarly, 1,3,5-triazine-2,4-dithione derivatives can be synthesized through a one-pot, three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates. nih.gov This method is notable for proceeding without a catalyst and tolerating a diverse range of starting materials. nih.gov

Another classical approach involves the cyclization of thiourea derivatives. The synthesis of 6-substituted 4-mercapto-1,3,5-triazin-2(1H)-ones can be achieved by the cyclization of thiourea derivatives with ethoxycarbonyl isothiocyanate in the presence of a base. nih.gov Furthermore, the Pinner triazine synthesis, developed in 1890, provides a foundational method for preparing hydroxyl-substituted triazines through the reaction of aryl amidines with phosgene.

The synthesis of 1,3,5-trisubstituted-1,3,5-triazines can also be accomplished through the condensation of formaldehyde (B43269) and amines in what is known as the classical Mannich reaction. clockss.org Additionally, guanamines, which are amine-substituted triazines, are prepared by the condensation of cyanoguanidine with a corresponding nitrile. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Strategies for Triazine Modification Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pre-existing triazine rings, particularly those bearing good leaving groups like halogens. The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it highly susceptible to attack by nucleophiles. acs.org

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common and versatile starting material for the synthesis of a wide range of substituted triazines. nih.govnih.gov The three chlorine atoms can be sequentially displaced by various nucleophiles, such as amines, alcohols, and thiols. nih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by adjusting the temperature. The first substitution can often be carried out at 0–5 °C, the second at room temperature, and the third may require heating. nih.gov This differential reactivity enables the synthesis of unsymmetrically substituted triazines.

This strategy has been employed to synthesize a variety of derivatives. For example, a series of novel 1,3,5-triazine derivatives bearing aryl amine, 2-amino pyrazine, and 4-hydroxy coumarin (B35378) moieties have been synthesized through sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride. Similarly, conditions have been developed for the selective substitution of a single chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide (B78521) ion to form 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones. researchgate.net

Selective Monosubstitution and Polysubstitution Protocols

The ability to selectively introduce one or more substituents onto the triazine ring is crucial for tailoring the properties of the final molecule. As mentioned previously, the stepwise substitution of chlorine atoms from cyanuric chloride is a key strategy for achieving selective monosubstitution and polysubstitution. nih.gov By carefully controlling the reaction conditions, particularly the temperature, it is possible to isolate mono- and di-substituted intermediates. nih.gov

For instance, the reaction of cyanuric chloride with one equivalent of a nucleophile at low temperatures (0-5°C) typically results in the monosubstituted product. Subsequent reaction with a different nucleophile at a higher temperature (room temperature) can then yield a disubstituted triazine. A third, distinct nucleophile can be introduced by further increasing the temperature to achieve a trisubstituted product. nih.gov

This controlled, sequential substitution allows for the synthesis of a vast library of triazine derivatives with diverse functionalities. thieme-connect.de This approach has been used to create both symmetrical and unsymmetrical di- and tri-substituted 1,3,5-triazines with various alkyl, aromatic, and heterocyclic groups. nih.gov

Contemporary and Green Synthetic Advancements

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the application of modern techniques like microwave and ultrasound irradiation to the synthesis of triazinones, often resulting in shorter reaction times, higher yields, and milder reaction conditions. chim.itresearchgate.net

Microwave-Assisted Synthesis of Triazinones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of this compound derivatives. researchgate.netnih.gov Microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. tandfonline.com This technique is particularly effective for solvent-free reactions, which further enhances its green credentials. chim.ittandfonline.com

Several studies have demonstrated the utility of microwave assistance in triazinone synthesis. For example, the synthesis of 1,2,4-triazines has been achieved efficiently in a solventless system using microwave irradiation with a solid inorganic support like alumina, montmorillonite, or silica (B1680970) gel. tandfonline.com Similarly, the three-component condensation of N,N-dimethylurea, paraformaldehyde, and primary amines to form triazones can be effectively carried out under microwave irradiation in a dry media. researchgate.net

Microwave-assisted synthesis has also been successfully applied to the preparation of various substituted 1,3,5-triazines. researchgate.net For instance, the reaction of cyanoguanidine with nitriles under microwave irradiation provides a route to 6-substituted-2,4-diamino-1,3,5-triazines. researchgate.net A novel, catalyst-free synthesis of tri-substituted 1,3,5-triazines from metformin (B114582) and acyl benzotriazoles has also been reported, with microwave heating proving to be more efficient than conventional methods. mdpi.com Furthermore, a one-pot, microwave-assisted method has been developed for the synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. researchgate.net

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that has been applied to the synthesis of triazine derivatives. nih.gov This method utilizes the energy of ultrasonic waves to induce chemical reactions, often leading to shorter reaction times and higher yields under milder conditions. clockss.org

A notable advantage of sonochemistry is the ability to use water as a solvent, making the process more environmentally friendly. nih.gov A sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been developed that allows for the preparation of most of the investigated compounds in over 75% yield within just 5 minutes, using water as the solvent. nih.gov This method has been shown to be more versatile than microwave-assisted synthesis in some cases. nih.gov

Ultrasound has also been effectively used to catalyze the Mannich reaction for the synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines from formaldehyde and aromatic amines, with the assistance of triethylamine (B128534) as a catalyst. clockss.org This ultrasound-assisted method offers the benefits of short reaction times and good yields at room temperature. clockss.org A study comparing classical stirring with ultrasound irradiation for the synthesis of 1,3,5-triazines found that the ultrasound-assisted method resulted in significantly lower reaction times and higher yields. clockss.org

One-Pot and Multi-Component Reaction Designs for Triazinone Derivatives

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netbohrium.com This approach minimizes waste, reduces reaction times, and simplifies purification processes, making it an environmentally and economically favorable option for synthesizing 1,3,5-triazine derivatives. researchgate.netbohrium.com

A notable example is the catalyst-free, one-pot, three-component synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.govbeilstein-journals.org This method involves the reaction of arylaldehydes, thiourea, and orthoformates. nih.govbeilstein-journals.org The reaction accommodates a wide variety of arylaldehydes and orthoformates, demonstrating its versatility. nih.govbeilstein-journals.org The key to this synthesis is the dual functionality of thiourea, which participates in both the cyclization with the aldehyde and the subsequent alkylation. nih.govbeilstein-journals.org

Another significant one-pot methodology involves the controlled cross-cyclotrimerization of nitriles. acs.orgnih.gov In this process, a nitrile reacts with triflic anhydride (B1165640) or triflic acid at a low temperature to form a nitrilium salt intermediate. acs.orgnih.gov This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to produce 2,4,6-disubstituted-1,3,5-triazines in moderate to good yields. acs.orgnih.gov This method has even been successfully applied to synthesize a 1,3,5-triazine with three distinct substituents. nih.gov The mechanism, supported by NMR spectroscopy and theoretical calculations, is based on the relative stability of the intermediate nitrilium salts. acs.orgnih.gov

Furthermore, a simple and efficient base-mediated, three-component reaction has been developed for the synthesis of unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org This method utilizes readily available imidates, guanidines, and either amides or aldehydes with cesium carbonate as the base, showing broad functional group tolerance and providing good yields. organic-chemistry.org

The following table summarizes various one-pot and multi-component reactions for the synthesis of 1,3,5-triazine derivatives.

| Reactants | Catalyst/Base | Product Type | Yield | Reference |

| Arylaldehydes, Thiourea, Orthoformates | None | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | Up to 92% | nih.govbeilstein-journals.org |

| Nitrile, Triflic anhydride/Triflic acid, Second nitrile | None | 2,4,6-Disubstituted-1,3,5-triazines | Moderate to Good | acs.orgnih.gov |

| Imidates, Guanidines, Amides/Aldehydes | Cesium Carbonate | Unsymmetrical 1,3,5-triazin-2-amines | Good | organic-chemistry.org |

| Dichlorotriazinyl benzenesulfonamide, Nucleophiles | Cu(I)-resin | Di- and trisubstituted 1,3,5-triazine derivatives | High | nih.gov |

| N-alpha-protected amino alkyl isothiouronium salt, Formaldehyde, Amino acid ester/Aryl amine | None | N-alpha-protected S-linked 1,3,5-triazine tethered peptidomimetics | Good | researchgate.net |

Catalyst-Free Methodologies in Triazine Chemistry

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts, and simplifies product purification. In the context of triazine chemistry, several successful catalyst-free approaches have been established.

A prime example is the previously mentioned one-pot, three-component synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates, which proceeds efficiently without any catalyst. nih.govbeilstein-journals.org This reaction highlights that with the right combination of reactants, the intrinsic reactivity of the molecules is sufficient to drive the formation of the triazine ring. nih.govbeilstein-journals.org

The synthesis of covalent triazine frameworks (CTFs) can also be achieved under catalyst-free conditions. acs.org By changing the structure of the linker molecules, various triazine-based porous organic polymers have been developed through nucleophilic substitution reactions under mild, metal-free conditions. acs.org This provides an economical and straightforward route to new porous materials. acs.org

The following table outlines examples of catalyst-free methodologies for the synthesis of triazine derivatives.

| Reactants | Conditions | Product Type | Yield | Reference |

| Arylaldehydes, Thiourea, Orthoformates | Heating | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | Up to 92% | nih.govbeilstein-journals.org |

| Nitrile monomers | Mild reaction conditions | Covalent Triazine Frameworks | - | acs.org |

| N-alpha-protected amino alkyl isothiouronium salt, Formaldehyde, Amino acid ester/Aryl amine | - | N-alpha-protected S-linked 1,3,5-triazine tethered peptidomimetics | Good | researchgate.net |

Derivatization and Structural Modification of the 1,3,5 Triazin 2 1h One Core

Strategic Functionalization via Substituent Introduction

The strategic introduction of substituents onto the 1,3,5-triazin-2(1H)-one ring is a fundamental approach to modulate its physicochemical and biological properties. A variety of synthetic methodologies have been developed to achieve this, ranging from classical stepwise substitutions to more efficient one-pot procedures.

One of the most common starting materials for the synthesis of substituted 1,3,5-triazin-2(1H)-ones is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for sequential and regioselective substitution by nucleophiles. This property is often exploited to introduce different substituents at the C4, C6, and N1 positions. For instance, selective hydrolysis of one chlorine atom in a 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazine can lead to the formation of a 4-chloro-6-(R,R'-amino)-1,3,5-triazin-2(1H)-one in its more stable lactam form. researchgate.net

The introduction of alkyl and aryl groups can be achieved through various methods, including the use of Grignard reagents or through coupling reactions. The reaction of 1,3,5-triazine (B166579) with alkyllithium reagents leads to the formation of mono-substituted dihydro-1,3,5-triazines after hydrolysis. rsc.org Furthermore, Cu(I)-catalyzed Ullmann-type reactions have been shown to be effective for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives. nih.gov

The amino group is another crucial substituent frequently incorporated into the this compound scaffold. 2,4-Diamino-1,3,5-triazine derivatives can be synthesized via the microwave-assisted reaction of dicyandiamide (B1669379) with nitriles, offering a greener alternative to traditional methods. researchgate.net Unsymmetrical 1,3,5-triazin-2-amines can be prepared through a base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes. organic-chemistry.org

| Starting Material | Reagents | Substituent Introduced | Product Type | Reference(s) |

| 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazine | Hydroxide (B78521) ion | Keto group (at C2) | 4-chloro-6-(R,R'-amino)-1,3,5-triazin-2(1H)-one | researchgate.net |

| Arylaldehydes, Thiourea (B124793), Orthoformates | None (catalyst-free) | Aryl, Alkylthio | 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | researchgate.net |

| Nitriles | Triflic anhydride (B1165640) or Triflic acid | Various alkyl/aryl groups | 2,4,6-trisubstituted-1,3,5-triazines | nih.govacs.org |

| 1,3,5-Triazine | Alkyllithium reagents | Alkyl groups | Mono-substituted dihydro-1,3,5-triazines | rsc.org |

| Dicyandiamide, Nitriles | Microwave irradiation | Amino, various R groups | 2,4-Diamino-6-R-1,3,5-triazines | researchgate.net |

Incorporation of Heterocyclic Moieties and Aromatic Arms

Fusing or appending other heterocyclic and aromatic rings to the this compound core is a widely employed strategy to create novel chemical entities with enhanced biological activities or material properties. This approach significantly expands the chemical space accessible from the triazine scaffold.

A variety of heterocyclic systems have been successfully incorporated. For instance, pyrazole-containing 1,3,5-triazine derivatives have been synthesized by reacting 2-hydrazinyl-1,3,5-triazines with methylenedicarbonyl compounds. researchgate.net These hybrid molecules have shown potential as anticancer agents. nih.govrsc.org Similarly, triazole moieties can be introduced, leading to the formation of fused heterocyclic systems like 1,2,4-triazolo[1,5-a] researchgate.netacs.orgnih.govtriazines, which are considered purine (B94841) isosteres and have potential applications in cancer therapy. nih.gov The reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with reagents like formic acid can lead to the formation of N-substituted (4H-1,2,4-triazol-3-yl)guanidines. researchgate.net

The Claisen-Schmidt condensation of a triazine derivative with aromatic aldehydes can produce chalcones, which can then be cyclized with hydrazine (B178648) to yield pyrazoline-containing 1,3,5-triazine hybrids. nih.gov Thiazole-containing 1,3,5-triazines have also been synthesized and evaluated for their antimicrobial properties. researchgate.net

The attachment of aromatic arms to the triazine core is another common modification. This can be achieved through nucleophilic substitution reactions on cyanuric chloride with aromatic amines or phenols. mdpi.comekb.eg For example, star-shaped aryl and arylvinyl derivatives of 1,3,5-triazine have been developed for applications in photo- and electroluminescent materials. rsc.org The functionalization of indoles with 1,3,5-triazinanes can lead to the synthesis of C-3 amino-methylated indoles or 4-indol-3-yl-methylanilines, depending on the reaction conditions. nih.gov

| Heterocyclic Moiety | Synthetic Approach | Resulting Structure | Reference(s) |

| Pyrazole (B372694) | Reaction of 2-hydrazinyl-1,3,5-triazines with methylenedicarbonyl compounds | 2-(1H-pyrazolyl)-1,3,5-triazines | researchgate.net |

| Pyrazoline | Cyclocondensation of triazinyl-chalcones with hydrazine | 1,3,5-triazine-containing 2-pyrazolines | nih.govnih.gov |

| Triazole | Intramolecular cyclization of azolylguanidines or reaction of hydrazinyl-triazinones | 1,2,4-triazolo[1,5-a] researchgate.netacs.orgnih.govtriazines | nih.govresearchgate.net |

| Thiazole (B1198619) | Multistep synthesis from cyanuric chloride | N'-(4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides | researchgate.net |

| Indole | Reaction of indoles with 1,3,5-triazinanes | C-3 amino-methylated indoles or 4-indol-3-yl-methylanilines | nih.gov |

Chiral Derivatization Approaches for Stereochemical Control

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral derivatization of the this compound core is a key strategy to achieve stereochemical control and generate single-enantiomer products.

A primary method for achieving this is through the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org While specific examples of chiral auxiliaries applied directly to the this compound core are not extensively detailed in the provided search results, the general principles are broadly applicable.

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphor-derived auxiliaries. wikipedia.orgresearchgate.net For instance, an achiral N-acyl-1,3,5-triazin-2(1H)-one could be coupled with a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone. The resulting chiral adduct could then undergo a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction. The chiral auxiliary would shield one face of the enolate, forcing the electrophile to attack from the less hindered face, thus leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched triazine derivative.

Another approach to obtaining chiral 1,3,5-triazine derivatives is through the use of chiral starting materials or reagents. For example, the synthesis could start from a chiral amino acid or another molecule from the chiral pool. ethz.ch Additionally, chiral chromatography can be employed to separate enantiomers from a racemic mixture. nih.gov

| Chiral Auxiliary Type | General Application | Potential Use with Triazinones | Reference(s) |

| Oxazolidinones (Evans') | Asymmetric aldol reactions, alkylations, and acylations | Directing stereoselective additions to a triazinone precursor | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric alkylations of amides | Controlling stereochemistry in the synthesis of substituted triazinones | wikipedia.org |

| Camphor-derived auxiliaries | Asymmetric Diels-Alder reactions and alkylations | Inducing stereoselectivity in cycloaddition or substitution reactions | researchgate.net |

Regioselective and Stereoselective Synthetic Considerations

Controlling the regioselectivity and stereoselectivity of reactions involving the this compound core is crucial for the synthesis of well-defined and potent molecules.

Regioselectivity refers to the preferential reaction at one site over other possible sites. In the context of the 1,3,5-triazine ring, this often involves controlling the position of substitution. As mentioned earlier, the differential reactivity of the chlorine atoms in cyanuric chloride at different temperatures is a classic example of achieving regioselectivity. The first substitution typically occurs at 0 °C, the second at room temperature, and the third at elevated temperatures, allowing for the stepwise and controlled introduction of different nucleophiles. csic.es

Several studies have focused on developing regioselective synthetic routes. For example, a method for the regioselective synthesis of pyrimido[1,2-a] researchgate.netacs.orgnih.govtriazin-6-ones has been reported, where the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate leads to specific isomers depending on the substituents on the guanidine (B92328) nitrogen. rsc.org The synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides also proceeds with high regioselectivity. nih.gov

Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. masterorganicchemistry.com A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

In the synthesis of this compound derivatives, stereoselectivity can be achieved through various means. The use of chiral auxiliaries, as discussed in the previous section, is a prime example of substrate-controlled stereoselectivity. Reagent-controlled stereoselectivity involves the use of a chiral reagent that delivers a functional group to the substrate in a stereoselective manner.

1,3-Dipolar cycloadditions involving triazinium ylides have been shown to be both regio- and diastereoselective, providing a route to various pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines. nih.gov The stereochemical outcome of such reactions is often influenced by the nature of the substituents on both the ylide and the dipolarophile.

The development of both regioselective and stereoselective synthetic methods is critical for the rational design and synthesis of complex this compound derivatives with precisely controlled three-dimensional structures.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1,3,5-triazin-2(1H)-one derivatives. ontosight.ai It provides unparalleled insight into the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the deduction of the molecular skeleton and the spatial orientation of substituents.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of triazine compounds. The chemical shifts (δ) of the signals in these spectra are indicative of the electronic environment of the corresponding nuclei. For instance, in symmetrically substituted bis(diamino-1,3,5-triazines), the protons of the primary amino groups typically appear as a single signal in the ¹H NMR spectrum. monash.edu Similarly, the carbon atoms of the triazine ring produce characteristic signals in the ¹³C NMR spectrum, with their chemical shifts influenced by the nature of the substituents attached to the ring. monash.edu

The analysis of derivatives often reveals more complex spectra. For example, the ¹H and ¹³C NMR spectra of certain tris-aminosubstituted triazines can show a high degree of complexity with broad multiplets, indicating a dynamic equilibrium between different conformations in solution. tdx.cat The purity and identity of newly synthesized 1,3,5-triazine (B166579) derivatives are routinely confirmed using ¹H NMR and ¹³C NMR spectroscopy. nih.gov

Table 1: Representative NMR Data for 1,3,5-Triazine Derivatives

| Compound Type | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Symmetrical bis(diamino-1,3,5-triazines) | ¹H | 6.89-7.06 | Singlet | Protons of both primary amino groups. monash.edu |

| Symmetrical bis(diamino-1,3,5-triazines) | ¹³C | 164.4–169.7 | - | Signals for the two identical aromatic triazine rings. monash.edu |

| Tris-aminosubstituted triazines | ¹H | 2.82-3.66, 1.98 | Broad Multiplets | Methylene protons indicating dynamic equilibrium. tdx.cat |

This table is for illustrative purposes and actual chemical shifts can vary based on the specific derivative and solvent used.

To unravel more complex structures and establish unambiguous assignments, two-dimensional (2D) NMR techniques are indispensable. These experiments provide information about the connectivity between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. The observation of a NOESY cross-peak between two protons indicates that they are close to each other in space, which is vital for determining the conformation and stereochemistry of the molecule. For instance, 1D-NOESY experiments have been used to study the conformational exchange and spatial proximity between protons in the structure of certain triazine derivatives. tdx.cat

The combination of these 2D NMR experiments allows for a comprehensive and detailed structural elucidation of this compound and its derivatives.

The 1,3,5-triazine ring system and its substituents can exhibit dynamic processes, such as restricted rotation around single bonds, leading to the existence of multiple conformations (rotamers) that are in equilibrium. tdx.cat Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interchange between conformers is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature is increased, the rate of interchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the individual conformers, it is possible to calculate the free energy of activation (ΔG‡) for the conformational change. tdx.cat This provides valuable quantitative information about the energy barriers to rotation and the stability of different conformers. For example, DNMR studies on 2-anilino-6-chloro-4-methoxy-1,3,5-triazine have been used to determine the activation parameters of hindered internal rotation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. ontosight.ai It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This technique is crucial for confirming the identity of synthesized this compound derivatives and for elucidating their fragmentation pathways. nih.govresearchgate.net

Electron impact (EI) mass spectrometry of 5-substituted 1,3,5-triazin-2-ones has been shown to produce characteristic fragmentation patterns. researchgate.net These patterns, which can involve extrusion and ring-contraction processes, provide valuable clues about the structure of the molecule. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in identifying an unknown compound or confirming the structure of a newly synthesized one. HRMS is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures, such as in the determination of triazine herbicides in environmental or biological samples. nih.govnih.gov Quadrupole orbitrap high-resolution mass spectrometry (Q/E Orbitrap HRMS) is a powerful tool for the accurate identification of triazine herbicides and their metabolites. nih.gov

Table 2: Application of HRMS in Triazine Analysis

| Technique | Application | Key Findings |

|---|---|---|

| LC-Orbitrap MS | Determination of triazine herbicides in rice. | Achieved mass errors of less than 2.1 ppm in matrix-matched standards. nih.gov |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, including small molecules like triazines. jeol.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy. nih.gov A laser pulse desorbs and ionizes the analyte, and the resulting ions are accelerated in a time-of-flight analyzer, which separates them based on their m/z ratio.

While MALDI is often associated with the analysis of large biomolecules, its application has been extended to low-molecular-weight compounds by using high-resolution instruments that can distinguish analyte ions from matrix-related ions in the low mass region. jeol.com MALDI-TOF MS has been successfully used for the quantitative analysis of symmetrical triazines at low parts-per-million (ppm) levels. researchgate.netrsc.org The technique offers the advantage of rapid analysis and can achieve excellent linearity, precision, and accuracy, comparable to LC-ESI-MS. researchgate.net Furthermore, TOF-TOF analysis, which involves collision-induced dissociation (CID), can provide structurally significant fragment ions, aiding in the structural elucidation of small molecules. jeol.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Anilino-6-chloro-4-methoxy-1,3,5-triazine |

| 5-Substituted 1,3,5-triazin-2-ones |

| Tris-aminosubstituted triazines |

| Bis(diamino-1,3,5-triazines) |

| Triazine herbicides |

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Mass spectrometry is a cornerstone technique for the analysis of 1,3,5-triazine derivatives, offering high sensitivity and detailed structural information. Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are extensively utilized, each with specific advantages depending on the analyte's properties and the analytical goals.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

ESI is a soft ionization technique particularly suited for polar and thermally labile molecules, making it ideal for many triazine derivatives that might degrade under harsher ionization methods. libretexts.org It typically generates protonated molecules [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis. libretexts.orgresearchgate.net This controlled fragmentation, often induced by collision-activated dissociation (CAD), provides characteristic patterns that serve as a fingerprint for the compound and help in differentiating isomers. researchgate.net

Research has demonstrated that ESI-MS is a specific and highly sensitive method for the detection and characterization of triazine herbicides. researchgate.net The technique can be coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis, a method that is often more suitable than GC for the polar nature of many pesticides. researchgate.netthermofisher.com The structural characterization of novel s-triazine derivatives is frequently accomplished using ESI-MS, alongside other spectral techniques, to confirm their molecular weights and fragmentation pathways. nih.gov For larger molecules like proteins, ESI can produce multiply charged ions, and the resulting complex spectra can be used to determine the molecular weight with high accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For many triazine derivatives, particularly those with lower polarity, GC-MS provides excellent separation and sensitive detection. nih.gov In GC-MS, electron ionization (EI) is the most common ionization method. EI is a hard ionization technique that causes extensive fragmentation of the molecule. chemguide.co.uk The resulting mass spectrum is a unique pattern of fragment ions that is highly reproducible and can be used for definitive identification by comparison to spectral libraries. nist.govnih.gov

Studies on 5-substituted 1,3,5-triazin-2-ones using GC-EI-MS have revealed detailed fragmentation patterns. researchgate.net These analyses, often supported by high-resolution mass spectrometry and metastable peak analysis, show that in addition to characteristic fragmentations where the triazine ring remains intact, a series of extrusion and ring-contraction processes can occur. researchgate.net GC-MS has been successfully applied to the analysis of triazine herbicides and their degradation products in environmental samples, achieving very low detection limits, often in the parts-per-trillion (ppt) range, by using selected ion monitoring (SIM). nih.govmdpi.com

Table 1: Comparison of ESI-MS and GC-MS for this compound Analysis

| Feature | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Principle | Soft ionization, transfer of ions from solution to gas phase. nih.gov | Hard ionization, electron bombardment of gas-phase molecules. chemguide.co.uk |

| Typical Ions Formed | Protonated molecules [M+H]+, adduct ions. researchgate.net | Molecular ion (M+•) and extensive fragment ions. chemguide.co.uk |

| Analyte Polarity | Ideal for polar and non-volatile compounds. researchgate.net | Suitable for volatile and thermally stable compounds. nih.gov |

| Coupling Technique | Liquid Chromatography (LC). thermofisher.com | Gas Chromatography (GC). mdpi.com |

| Fragmentation | Controlled fragmentation via tandem MS (MS/MS). researchgate.net | Extensive and reproducible fragmentation in the source. researchgate.net |

| Primary Application | Structural elucidation of polar derivatives, analysis of thermally labile compounds. nih.gov | Routine identification and quantification, environmental analysis. nih.govmdpi.com |

Fragmentation Patterns:

The fragmentation of 1,3,5-triazin-2-one derivatives in mass spectrometry is a key aspect of their characterization. In ESI-MS/MS, the fragmentation of the protonated molecule is systematically studied to establish dissociation routes. nih.gov For 5-substituted 1,3,5-triazin-2-ones analyzed by EI-MS, the fragmentation can be complex, involving not only the loss of substituents but also the rearrangement and cleavage of the triazine ring itself. researchgate.net The resulting fragment ions provide a wealth of structural information. For instance, the presence of specific ions can indicate the nature of the substituents and their positions on the triazine core. The study of these patterns is crucial for the unambiguous identification of known compounds and the structural elucidation of new derivatives. chemguide.co.ukresearchgate.net The NIST WebBook provides a reference mass spectrum for 1,3,5-triazine under electron ionization, which serves as a foundational dataset for understanding the fragmentation of the parent ring structure. nist.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques used to identify the functional groups and elucidate the molecular structure of this compound and its derivatives by analyzing their vibrational modes. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

The FT-IR spectra of 1,3,5-triazine derivatives exhibit characteristic absorption bands that provide a molecular fingerprint. The structural characterization of newly synthesized triazine compounds routinely involves FT-IR spectroscopy to confirm the presence of key functional groups.

Key vibrational modes observed in the spectra of this compound and related compounds include:

N-H Stretching: The presence of the N-H group in the triazine ring or in amino substituents gives rise to stretching vibrations typically observed in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.

C=O Stretching: The carbonyl group (C=O) in the this compound structure is a strong infrared absorber, and its stretching vibration typically appears as an intense band in the region of 1650-1750 cm⁻¹. The position of this band can be influenced by the electronic environment and hydrogen bonding.

C=N and C-N Stretching: The stretching vibrations of the C=N and C-N bonds within the triazine ring occur in the fingerprint region of the spectrum, typically between 1400 and 1650 cm⁻¹. These bands are characteristic of the triazine core structure.

Ring Vibrations: The triazine ring itself has characteristic in-plane and out-of-plane bending and stretching vibrations that contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Substituent Vibrations: The vibrational modes of any substituent groups attached to the triazine ring will also be present in the spectrum, providing further structural information.

The NIST WebBook provides reference IR spectra for related compounds like 1,3,5-triazine and melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), which can serve as a basis for interpreting the spectra of this compound. nist.gov By comparing the experimental FT-IR spectrum of a synthesized compound with those of known structures, researchers can confirm its identity and purity.

Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100-3500 | Medium-Strong | Can be broad due to hydrogen bonding. |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 | Medium-Weak | Depends on the nature of substituents. |

| C=O Stretch | 1650-1750 | Strong | Characteristic of the keto-form of the triazinone. |

| C=N Stretch | 1500-1650 | Medium-Strong | Characteristic of the triazine ring. |

| C-N Stretch | 1350-1450 | Medium-Strong | Contribution from the triazine ring structure. |

| Ring Bending/Stretching | 800-1400 | Medium-Complex | Fingerprint region for the triazine ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the structure and properties of this compound and its derivatives.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

For this compound and its derivatives, X-ray crystallography can:

Determine tautomeric forms: In the solid state, it can distinguish between different tautomers, such as the keto (-C=O) and enol (-C-OH) forms of the triazinone.

Elucidate intermolecular interactions: It reveals how molecules are packed in the crystal lattice and identifies hydrogen bonding networks, π-π stacking, and other non-covalent interactions. These interactions play a significant role in the physical properties of the compound, such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores.

The 1,3,5-triazine ring is a chromophore, and its derivatives typically exhibit characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the triazine ring, as well as the solvent used for the measurement.

For this compound and its derivatives, UV-Vis spectroscopy can be used to:

Identify the triazine chromophore: The presence of characteristic absorption bands in the UV region can indicate the presence of the triazine ring.

Study the effect of substituents: The introduction of different functional groups onto the triazine ring can cause a shift in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, providing insights into the electronic effects of the substituents.

Quantitative analysis: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantitative determination of the concentration of a triazine derivative in a solution.

Research on 4,6-disubstituted-1,3,5-triazin-2(1H)-ones has utilized these compounds as potential inhibitors, implying that their electronic properties, which can be probed by UV-Vis spectroscopy, are relevant to their biological activity. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is then used to calculate the empirical formula of the substance.

For newly synthesized compounds like derivatives of this compound, elemental analysis is a crucial step in their characterization. nih.gov It serves to verify the purity and confirm that the elemental composition of the synthesized compound matches its theoretical composition based on the expected molecular formula.

The procedure typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen atmosphere. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

The experimentally determined elemental composition is then compared to the calculated theoretical values. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the compound. This technique is often used in conjunction with mass spectrometry, which provides the molecular weight, to definitively establish the molecular formula. Several studies on novel triazine derivatives report the use of elemental analysis to confirm the structure of the synthesized molecules. nih.gov

Computational and Theoretical Studies on 1,3,5 Triazin 2 1h One Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 1,3,5-triazin-2(1H)-one systems, these calculations have been pivotal in elucidating electronic characteristics, stability, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study 1,3,5-triazine (B166579) derivatives to predict their molecular geometries, electronic properties, and vibrational spectra. rsc.orgcolab.wsirjweb.com DFT calculations, often using functionals like B3LYP, allow for the optimization of molecular structures and the determination of various physicochemical parameters. nih.gov

Studies have employed DFT to explore tautomeric stability and acidity in triazine derivatives, revealing that the transition state between tautomers can be estimated, providing insights into their biological activity. researchgate.net Furthermore, DFT has been used to analyze the initial decomposition mechanisms of triazine-based energetic materials, predicting reaction pathways and barriers. rsc.org The method is also crucial for calculating the quantum parameters relevant to the anticancer activity of novel 1,3,5-triazine derivatives. rsc.org In the development of new ultraviolet (UV) absorbers, Time-Dependent DFT (TD-DFT) has been successfully used to predict UV absorption data, which shows good agreement with experimental findings. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap suggests higher reactivity. irjweb.comnih.gov

Table 1: Selected Theoretical Parameters for Triazine Derivatives

| Compound/System | Method/Basis Set | Calculated Parameter | Value/Finding | Reference |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | DFT (B3LYP/6–311++G(d,p)) | HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV | irjweb.com |

| Substituted 1,3,5-Triazines | DFT | HOMO-LUMO Distribution | Triazine core acts as an acceptor; substituents act as donors. | nasc.ac.in |

| Mono-, di-, and tri-substituted 1,3,5-triazine derivatives | DFT (B3LYP/6-311G++(d,p)) | Reactivity Prediction | Stability is mainly determined by the E(HOMO) value. | colab.ws |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT (B3LYP/6-31G**) | HOMO-LUMO Energy | The small energy gap indicates the molecule is chemically reactive. | nih.gov |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying the interactions of this compound derivatives with biological macromolecules, providing a framework for computer-aided drug design. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding mechanisms of 1,3,5-triazine derivatives with various biological targets, thereby guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Docking studies have been instrumental in identifying 4,6-substituted-1,3,5-triazin-2(1H)-ones as novel catalytic inhibitors of human DNA topoisomerase IIα (htIIα) by predicting their binding to the enzyme's ATP binding site. nih.gov Similarly, novel 1,3,5-triazine derivatives have been designed and evaluated as inhibitors for targets like EGFR-tyrosine kinase and human dihydrofolate reductase (hDHFR). rsc.orgresearchgate.net These studies help to elucidate structure-activity relationships by correlating the binding modes and interactions (e.g., hydrogen bonds) with the observed biological activity. rsc.orgresearchgate.net For instance, docking of triazine derivatives into the active site of adenosine (B11128) receptors (hA1 and hA3 AR) has helped predict the binding modes of these potential antitumor agents. nih.gov

Table 2: Molecular Docking Studies of 1,3,5-Triazine Derivatives

| Triazine Derivative Class | Biological Target | Purpose of Study | Reference |

| 4,6-Substituted-1,3,5-triazin-2(1H)-ones | Human DNA topoisomerase IIα (htIIα) | Identify novel inhibitors targeting the ATP binding site. | nih.govnih.gov |

| 1,3,5-Triazine-based pyrazole (B372694) derivatives | EGFR-tyrosine kinase (PDB ID: 6V6O) | Investigate binding affinity and mode of interaction for potential antitumor agents. | rsc.org |

| 1,3,5-Triazine Schiff base derivatives | Anti-apoptotic proteins | Study binding modes to explore potential as anticancer agents. | nih.govmdpi.com |

| Tri-amino-substituted 1,3,5-triazine derivatives | Human dihydrofolate reductase (hDHFR) | Understand structure-activity relationships of novel cytotoxic agents. | researchgate.net |

| Novel 1,3,5-triazine derivatives | Human A1 and A3 adenosine receptors | Predict the binding mode of potential dual ligands for cancer therapy. | nih.gov |

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. MD simulations have been used to complement docking studies of this compound systems.

For example, MD simulations were used to further investigate the molecular recognition of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones with the htIIα ATPase domain, confirming the stability of the interactions predicted by docking. nih.gov In another study, MD simulations were used to evaluate the suitability of newly designed bicyclic-substituted triazin-2(1H)-ones for binding to their target. nih.gov Quantum molecular dynamics has also been employed to determine the initial reaction mechanisms for the thermal decomposition of related triazine oxide materials, providing detailed information on reaction barriers and pathways. rsc.org

Artificial Intelligence and Machine Learning in Molecular Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming powerful tools in chemistry and drug discovery, capable of accelerating the design and optimization of novel molecules. rsc.orgrsc.orgmdpi.com These approaches leverage algorithms to learn from large datasets, identify complex patterns, and make predictions about the properties and activities of new chemical entities. nih.gov

Computational Scrutiny of this compound: A Look into Conformational Preferences and Energy Landscapes

A detailed computational and theoretical examination of this compound reveals a nuanced interplay of tautomerism and conformational stability. While direct, extensive conformational analysis of the parent compound is not widely documented, a synthesis of data from studies on closely related derivatives allows for an insightful exploration of its likely energetic preferences.

The conformational landscape of this compound is fundamentally linked to its tautomeric forms. Computational investigations into substituted 1,3,5-triazinones have consistently shown that the keto (lactam) form is energetically more favorable than the corresponding enol (lactim) tautomer. This preference for the keto structure is a critical starting point for any conformational analysis. For instance, studies on bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine have indicated that the keto form is more stable than the enol form by a significant margin of 9.69–11.18 kcal/mol in both the gas phase and in solution. uj.ac.za This trend is a common feature among heterocyclic compounds of this nature.

The 1,3,5-triazine ring is an aromatic system, which strongly favors a planar geometry. This inherent planarity significantly simplifies the potential conformational space of this compound. The primary conformational variables would, therefore, be associated with the positions of the exocyclic atoms and any potential for slight puckering of the ring.

For the most stable keto tautomer of this compound, the main conformational freedom would arise from the rotation around the N-H and C-N bonds. However, given the planarity of the ring and the small size of the hydrogen atoms, the energy barriers for these rotations are expected to be relatively low.

In more complex derivatives of 1,3,5-triazine, where larger substituents are present, the rotational barriers and the existence of distinct conformers become more pronounced. For example, in a study of N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine, researchers identified both symmetric and asymmetric conformers arising from rotation around the C(triazine)-N bond. nih.gov The rotational barriers between these conformers were measured to be in the range of 11.7 to 14.7 kcal/mol. researchgate.net While these values are for a significantly more complex and substituted system, they provide an upper-end estimate for the kinds of rotational barriers that might be present in triazine systems.

A theoretical study on 1,3,5-triazin-2,4(1H,3H)-dione and its substituted systems further highlights the importance of computational methods in understanding the energy landscapes of these molecules. researchgate.netias.ac.in This research utilized Density Functional Theory (DFT) to explore the thermodynamics and kinetics of keto-enol tautomerization, demonstrating the power of these methods in mapping out reaction pathways and identifying stable intermediates. researchgate.netias.ac.in

Reaction Mechanisms and Reactivity of 1,3,5 Triazin 2 1h One

Mechanistic Investigations of Triazinone Formation and Transformation

The synthesis of the 1,3,5-triazin-2(1H)-one core can be achieved through various synthetic routes, often involving multi-step reactions to construct the heterocyclic ring and introduce desired substituents. ontosight.ai A common approach involves the cyclization of appropriate precursors. For instance, the Pinner triazine synthesis, developed in 1890, provides a foundational method for preparing hydroxyl-substituted triazines by reacting aryl amidines with phosgene. This historical work laid the groundwork for the synthesis of diverse triazine derivatives.

Modern methods often employ multi-component reactions. For example, a catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives has been developed through the reaction of arylaldehydes, thiourea (B124793), and orthoformates. nih.gov This strategy highlights the dual role of thiourea in both cyclization with aldehydes and subsequent alkylation via an imidate intermediate. nih.gov

Transformations of the triazinone ring are also a subject of mechanistic study. For instance, 1,2,3-triazines and 1,2,3,5-tetrazines react with amidines to form pyrimidines or 1,3,5-triazines, respectively. acs.org Mechanistic studies, including ¹⁵N-labeling experiments, suggest a stepwise pathway involving an initial nucleophilic attack of the amidine on the azine ring, followed by N₂ elimination and cyclization, rather than a concerted Diels-Alder reaction. acs.org The first step, the nucleophilic attack, is typically the rate-limiting step in these transformations. acs.org

The table below summarizes a proposed mechanistic pathway for the reaction of a 1,2,3-triazine (B1214393) with an amidine, leading to a pyrimidine (B1678525), which shares mechanistic features with transformations involving the 1,3,5-triazine (B166579) scaffold.

Table 1: Proposed Mechanism for the Reaction of 1,2,3-Triazine with an Amidine

| Step | Description | Intermediates/Transition States |

| 1 | Nucleophilic attack of the amidine nitrogen on the C4 position of the triazine ring. | Zwitterionic intermediate (IM13) |

| 2 | Nitrogen elimination (N₂). | - |

| 3 | Cyclization to form the final pyrimidine product. | - |

This table is based on computational studies of the reaction between 1,2,3-triazines and amidines, which provide insight into related triazine chemistries. acs.org

Nucleophilic Reactivity and Substitution Patterns

The 1,3,5-triazine ring is susceptible to nucleophilic attack, a characteristic that is widely exploited for its functionalization. The most common precursor for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netnih.gov The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols. researchgate.net

The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution. nih.gov The first substitution typically occurs at low temperatures (e.g., 0°C), the second at a moderately elevated temperature, and the third often requires higher temperatures or more forcing conditions. nih.gov This differential reactivity is attributed to the electronic effect of the incoming nucleophile; the introduction of an electron-donating group can deactivate the ring towards further substitution. nih.gov

The general scheme for the nucleophilic substitution of cyanuric chloride is as follows:

Scheme 1: Stepwise Nucleophilic Substitution of Cyanuric Chloride

This scheme illustrates the general approach for synthesizing diversely substituted 1,3,5-triazines from cyanuric chloride. nih.gov

In the context of this compound, which can exist in its tautomeric hydroxy form, nucleophilic substitution can occur at the other positions on the ring if they bear suitable leaving groups. The presence of the oxo or hydroxyl group influences the regioselectivity of these substitutions. Furthermore, 1,3,5-triazines can undergo ring-opening upon treatment with certain nucleophilic agents, acting as a precursor for other heterocyclic systems. researchgate.net

Tautomerism and Isomerization Pathways

This compound can exist in different tautomeric forms, primarily the keto (amide) and enol (hydroxy) forms. The equilibrium between these tautomers is a crucial aspect of its reactivity and biological activity. The predominant form is generally the this compound (keto form). nih.gov

Figure 1: Tautomeric Forms of this compound

This figure illustrates the keto-enol tautomerism of the parent this compound.

In substituted triazinones, the presence of other functional groups can influence the tautomeric equilibrium. For example, in amino-substituted triazinones, amino-imino tautomerism is also possible. The specific tautomer present can dictate the outcome of subsequent reactions. For instance, alkylation reactions can occur on either the nitrogen or the oxygen atom, leading to N-substituted or O-substituted products, respectively, depending on the reaction conditions and the tautomeric form that is more reactive under those conditions.

Isomerization pathways are also relevant, particularly in the context of reaction intermediates. For example, isodiazene intermediates, which can be generated from cyclic secondary amines, can rearrange to form cyclic hydrazones. acs.org This process can involve a dimeric tetrazine intermediate and is sensitive to acid catalysis, which can promote the tautomerization of the isodiazene. acs.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into the reactivity of this compound and its derivatives. The rates of various reactions, including formation, transformation, and degradation, have been investigated.

For example, the photolytic degradation of 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) under UV-(C) irradiation was found to follow first-order kinetics. nih.gov The photolysis rate constant (k) was determined to be (41 ± 5) x 10⁻³ min⁻¹, with a corresponding half-life (t₁/₂) of (17 ± 2) minutes. nih.gov

The hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is another well-studied reaction. Its rate is highly dependent on pH. The rate equation for its hydrolysis at 22°C is given by: d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺]. acs.org At 60°C, the rate increases, with the equation being: d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺]. acs.org

In the reaction of 1,3,5-trialkyl-1,3,5-triazinanes with sodium hydrogen sulfide, the relative rates of reaction were found to be influenced by the alkyl substituent. researchgate.net The relative rates were determined by ¹H NMR spectroscopy as follows: 1,3,5-trimethyl-1,3,5-triazinane (1), 1,3,5-triethyl-1,3,5-triazinane (B1198629) (19), and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane (31). researchgate.net

The one-electron oxidation of 1,3,5-triazines has also been studied, with the standard reduction potentials of 1,3,5-triazine radical cations estimated to be approximately 2.3 ± 0.1 V vs. NHE. rsc.org

Table 2: Kinetic Data for Selected Reactions of 1,3,5-Triazine Derivatives

| Reaction | Triazine Derivative | Conditions | Rate Constant (k) or Relative Rate | Reference |

| Photolysis | 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione | UV-(C) irradiation | (41 ± 5) x 10⁻³ min⁻¹ | nih.gov |

| Hydrolysis | 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine | 22°C | k₁ = 2.6 x 10⁻⁵ s⁻¹, k₂ = 2.2 x 10⁶ M⁻¹s⁻¹ | acs.org |

| Hydrolysis | 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine | 60°C | k₁ = 4.8 x 10⁻⁴ s⁻¹, k₂ = 3.5 x 10⁸ M⁻¹s⁻¹ | acs.org |

| Reaction with HS⁻ | 1,3,5-Trimethyl-1,3,5-triazinane | - | 1 | researchgate.net |

| Reaction with HS⁻ | 1,3,5-Triethyl-1,3,5-triazinane | - | 19 | researchgate.net |

| Reaction with HS⁻ | 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane | - | 31 | researchgate.net |

Role of Intermediates in Reaction Pathways

The formation and transformation of this compound and its derivatives often proceed through various reactive intermediates that dictate the final product.

In the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, an intermediate imine is generated from the reaction of an aldehyde with thiourea, which then undergoes ring-closure and alkylation. nih.gov The stability of this intermediate can be temperature-dependent; at higher temperatures, decomposition of the intermediate can lead to lower yields of the desired product. nih.gov

In reactions involving amidines and 1,2,3-triazines or 1,2,3,5-tetrazines, a zwitterionic intermediate is proposed to form after the initial nucleophilic attack. acs.org The clean formation of products without the observation of any reaction intermediates by ¹H NMR suggests that the initial nucleophilic attack is the rate-determining step. acs.org

The reaction of cyclic secondary amines with anomeric amide reagents can proceed through an azomethine imine intermediate. acs.org This intermediate can then rearrange to a cyclic hydrazone, often via a dimeric tetrazine intermediate in a self-catalysis mechanism. acs.org The presence of acid can influence the reaction pathway by promoting the tautomerization of the isodiazene intermediate, which is in competition with other possible reaction pathways. acs.org

These examples underscore the importance of understanding the formation and fate of transient intermediates in predicting the outcomes of reactions involving the 1,3,5-triazine scaffold.

Supramolecular Chemistry and Self Assembly of 1,3,5 Triazin 2 1h One Derivatives

1,3,5-Triazine (B166579) as a Core for Supramolecular Scaffolds

The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a fundamental and robust core for the design of supramolecular scaffolds. semanticscholar.orgresearchgate.net Its planar geometry and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal platform for creating predictable and stable assemblies. rsc.org The introduction of a carbonyl group at the 2-position, forming the 1,3,5-triazin-2(1H)-one structure, adds a crucial hydrogen bond donating and accepting site, further enhancing its utility in supramolecular chemistry. ontosight.ai

Derivatives of this compound are synthesized with various functional groups at the 4- and 6-positions, allowing for the fine-tuning of their electronic properties and their role in molecular assembly. researchgate.net These substitutions can range from simple alkyl or aryl groups to more complex moieties designed for specific recognition or catalytic functions. nih.gov The inherent stability and synthetic accessibility of the triazine core have led to its use in the construction of a wide array of supramolecular structures, from simple dimers to complex three-dimensional networks. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Triazinones

While the broader class of 1,3,5-triazines has been extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers, the specific incorporation of the this compound moiety is an area of growing interest. rsc.org The nitrogen atoms of the triazine ring and the oxygen atom of the carbonyl group can act as coordination sites for metal ions, leading to the formation of extended, crystalline structures. nih.gov

The design of coordination polymers with triazinone-based ligands allows for the creation of materials with tailored porosity and functionality. For instance, the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole has been shown to produce coordination polymers with various transition metals, demonstrating the potential for creating polymeric species. nih.gov Although direct examples of MOFs built exclusively with this compound are still emerging, the foundational principles of coordination chemistry suggest their viability as building blocks for these highly porous materials. The ability to functionalize the triazinone core provides a pathway to introduce specific catalytic or recognition sites within the framework of a MOF.

Host-Guest Systems and Molecular Recognition Phenomena

The capacity of this compound derivatives to engage in specific and directional non-covalent interactions makes them excellent candidates for host-guest systems and molecular recognition. ontosight.ai The arrangement of hydrogen bond donors and acceptors on the triazinone ring allows for the selective binding of complementary guest molecules.

A notable example is the use of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα. chemicalbook.com In this context, the triazinone core acts as a scaffold that presents substituents in a specific orientation to bind to the ATP binding site of the enzyme. chemicalbook.com This molecular recognition is driven by a combination of hydrogen bonding and other non-covalent interactions, highlighting the potential of these compounds in drug design. Furthermore, the self-assembly of triazinone derivatives can create well-defined cavities capable of encapsulating guest molecules, a key feature of host-guest chemistry.

Self-Assembly Strategies and Molecular Duplex Formation

A fascinating aspect of the supramolecular chemistry of this compound derivatives is their ability to self-assemble into well-defined structures, including molecular duplexes. semanticscholar.org This process is driven by the formation of multiple, cooperative non-covalent interactions between two monomeric units.

Intermolecular Interactions in Supramolecular Architectures

The structure and stability of supramolecular assemblies based on this compound are dictated by a delicate balance of various intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the final architecture and properties of the material.

Hydrogen Bonding Networks (NH···N, CH···O)

Hydrogen bonding is a primary driving force in the self-assembly of this compound derivatives. The presence of the N-H group in the triazinone ring and the nitrogen atoms within the ring itself provide classic donor-acceptor sites for NH···N hydrogen bonds. researchgate.net These interactions are highly directional and play a crucial role in the formation of tapes, sheets, and more complex networks.

In addition to the conventional NH···N bonds, weaker CH···O hydrogen bonds are also significant in these systems. semanticscholar.org The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor for C-H donors from neighboring molecules. Spectroscopic investigations and theoretical calculations have confirmed the presence and importance of these interactions in the crystal structures of triazinone derivatives. researchgate.net The cooperative action of both NH···N and CH···O hydrogen bonds leads to the formation of robust and predictable supramolecular synthons. semanticscholar.org

A study of six structurally similar s-triazine derivatives demonstrated the formation of molecular duplexes featuring both NH···N and CH···O interactions. nih.gov The geometric parameters of these hydrogen bonds indicate their significance in guiding the three-dimensional structure. nih.gov

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| NH···N | 2.855 - 2.890 | 157.83 - 158.41 | nih.gov |

| CH···O | Varies | Varies | semanticscholar.org |

π-π Stacking Interactions

In the solid state, triazine derivatives often arrange in parallel or offset-parallel orientations to maximize π-π stacking. researchgate.net The distance between the centroids of the interacting rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. researchgate.net For instance, the self-complementary molecular duplex of one triazine derivative interacts with a neighboring duplex through an antiparallel π···π stacking interaction with a C5···C6 distance of 3.337 Å. nih.gov Theoretical investigations have shown that these π-π stacking interactions can be cooperative with other non-covalent forces, such as anion-π interactions, further stabilizing the supramolecular architecture. nih.gov

| Interacting Rings | Centroid-Centroid Distance (Å) | Type of Stacking | Reference |

| Triazine-Triazine | 3.337 (C5···C6) | Antiparallel | nih.gov |

| Triazine-Phenyl | Varies | Displaced | rsc.org |

| Triazine-Triazine | 3.3 - 3.8 | General Range | researchgate.net |

Chalcogen Bonding in Triazine-Based Systems

Chalcogen bonding is a non-covalent interaction that has garnered increasing attention in supramolecular chemistry and crystal engineering. This interaction occurs when an electrophilic region, or σ-hole, on a covalently bonded chalcogen atom (Group 16: oxygen, sulfur, selenium, tellurium) interacts with a nucleophilic region, such as a lone pair on a nitrogen, oxygen, or another chalcogen atom. While extensively studied in various organic and inorganic systems, detailed research focusing specifically on the role of chalcogen bonding in the supramolecular assembly of This compound derivatives is still an emerging field. However, theoretical studies on related triazine structures and experimental work on other chalcogen-containing heterocycles provide a strong foundation for understanding their potential significance.

The introduction of chalcogen atoms (S, Se, Te) onto a triazine scaffold creates the potential for these directional interactions to play a crucial role in molecular recognition and the formation of ordered supramolecular architectures. The strength of a chalcogen bond is influenced by the polarizability of the chalcogen atom (increasing from S to Se to Te) and the electron-withdrawing nature of its substituents, which enhances the positivity of the σ-hole.

Theoretical Insights into Chalcogen Bonding with Triazine

First-principles calculations on model complexes provide fundamental insights into the nature and strength of chalcogen bonds involving the s-triazine ring. A theoretical study investigated complexes between a general triazine (TA) molecule and a chalcogen-bond donor, SHF. aip.org The study compared the properties of chalcogen-bonded systems with analogous pnicogen-bonded systems, revealing the distinct characteristics of these non-covalent interactions.

The calculations, performed at the M06-2X/6-311++G(d,p) level of theory, showed that the complexation energies for chalcogen-bonded systems are consistently greater than those for the corresponding pnicogen-bonded complexes. aip.org This indicates that, in these models, the chalcogen bond is a stronger interaction. The data also revealed that the simultaneous presence of multiple non-covalent interactions can lead to negative cooperativity, meaning the interactions slightly weaken each other. aip.org

Table 1: Theoretical Complexation Energies for Triazine (TA) Complexes aip.org

| Complex Type | Interacting Molecules | Complexation Energy (kcal/mol) |

|---|---|---|

| Chalcogen Bonded | TA···SHF | -4.53 |

| Pnicogen Bonded | TA···PH₂F | -3.06 |

Complexation energies calculated at the M06-2X/6-311++G(d,p) level of theory.

Role in Supramolecular Self-Assembly